SRT 1720

説明

特性

IUPAC Name |

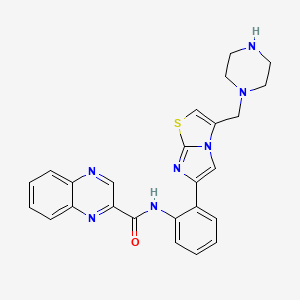

N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N7OS/c33-24(22-13-27-20-7-3-4-8-21(20)28-22)29-19-6-2-1-5-18(19)23-15-32-17(16-34-25(32)30-23)14-31-11-9-26-10-12-31/h1-8,13,15-16,26H,9-12,14H2,(H,29,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IASPBORHOMBZMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CSC3=NC(=CN23)C4=CC=CC=C4NC(=O)C5=NC6=CC=CC=C6N=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N7OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00636045 | |

| Record name | N-[2-[3-(1-Piperazinylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]-2-quinoxalinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00636045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925434-55-5 | |

| Record name | N-[2-[3-(1-Piperazinylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]-2-quinoxalinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=925434-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SRT 1720 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0925434555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SRT-1720 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17057 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-[2-[3-(1-Piperazinylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]-2-quinoxalinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00636045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SRT-1720 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DX3FHY76FZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

SRT-1720 の合成には、いくつかのステップが含まれます。この化合物は通常、キノキサリン-2-カルボン酸と 2-(3-(ピペラジン-1-イルメチル)イミダゾ[2,1-b][1,3]チアゾール-6-イル)アニリンを特定の条件下で反応させることで調製されます。反応は、N,N'-ジシクロヘキシルカルボジイミド (DCC) などのカップリング剤と、4-ジメチルアミノピリジン (DMAP) などの触媒の存在下で行われます。 反応混合物はその後、カラムクロマトグラフィーを使用して精製され、目的の生成物が得られます .

化学反応の分析

科学研究への応用

SRT-1720 は、その潜在的な治療用途のために広範囲にわたって研究されてきました。その主要な用途には、以下が含まれます。

糖尿病と肥満: 動物モデルでは、SRT-1720 はインスリン感受性を改善し、血漿グルコースレベルを低下させることが示されています。

神経変性疾患: この化合物は、SIRT1 を活性化し、酸化ストレスを軽減することによって、神経変性疾患に対する保護効果がある可能性について研究されています.

心臓血管疾患: SRT-1720 は、内皮機能を強化し、炎症を軽減することによって、心臓血管の健康を改善する能力について調査されています.

がん: この化合物は、アポトーシスを誘導し、細胞増殖を阻害することによって、特定のがん細胞の増殖を阻害する有望な結果を示しています.

科学的研究の応用

SRT-1720 has been extensively studied for its potential therapeutic applications. Some of its key applications include:

Diabetes and Obesity: In animal models, SRT-1720 has been shown to improve insulin sensitivity and lower plasma glucose levels.

Neurodegenerative Diseases: The compound has been studied for its potential to protect against neurodegenerative diseases by activating SIRT1 and reducing oxidative stress.

Cardiovascular Diseases: SRT-1720 has been investigated for its ability to improve cardiovascular health by enhancing endothelial function and reducing inflammation.

作用機序

SRT-1720 は、NAD(+)-依存性ヒストン脱アセチル化酵素 SIRT1 を活性化することによって、その効果を発揮します。この活性化は、代謝調節に関与する転写因子や酵素など、さまざまな標的タンパク質の脱アセチル化につながります。 SIRT1 を活性化することにより、SRT-1720 はミトコンドリア機能を強化し、インスリン感受性を改善し、酸化ストレスを軽減します .

類似化合物との比較

Structural Analogues

SRT1720 belongs to a class of SIRT1 activators derived from imidazo[2,1-b]thiazole and quinoxaline scaffolds. Below is a comparative analysis of its structural and functional analogs:

Key Observations :

- SRT1720 vs. Resveratrol : SRT1720 is 100-fold more potent than resveratrol in SIRT1 activation . Unlike resveratrol, which indirectly activates SIRT1 via AMPK pathways, SRT1720 directly binds to SIRT1 and enhances its deacetylase activity. However, both compounds have faced criticism due to methodological flaws in their initial screening assays (e.g., reliance on fluorescent substrates like "Fluor de Lys") .

- SRT1720 vs. SRT2104 : While both are SIRT1 activators, SRT2104 lacks the imidazo[2,1-b]thiazole scaffold, resulting in distinct pharmacokinetic profiles and tissue-specific effects. SRT1720 demonstrates rapid mitochondrial biogenesis in RPTCs within 24 hours , whereas SRT2104 is studied for metabolic benefits in obesity models .

- Imidazo-thiazole derivatives: Compounds like N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide (CAS: 925435-54-7) share the imidazo-thiazole core but replace quinoxaline with pyrazine, altering target specificity and potency .

Functional Comparisons

Mitochondrial Biogenesis and Oxidative Metabolism :

- SRT1720 induces mitochondrial biogenesis in RPTCs by increasing mitochondrial DNA copy number , NDUFB8 expression , and ATP synthase activity within 24 hours. This effect is SIRT1-dependent and independent of AMPK .

- Resveratrol requires AMPK activation and longer exposure times (48–72 hours) to achieve similar mitochondrial effects, making it less efficient in acute injury models .

Therapeutic Potential:

- SRT1720 accelerates recovery of mitochondrial function after oxidant injury, positioning it as a candidate for acute kidney injury (AKI) and metabolic disorders .

- Resveratrol and SRT2104 are prioritized for chronic conditions like diabetes and aging due to their broader metabolic effects .

Limitations and Controversies

- SRT1720: Early studies used non-physiological substrates (e.g., Fluor de Lys), raising questions about its direct activation of SIRT1 in vivo .

- Resveratrol : Poor bioavailability and off-target effects limit clinical translation .

- Structural analogs : Derivatives like the 3-methoxybenzamide variant lack mechanistic data, highlighting the need for further characterization .

生物活性

N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)quinoxaline-2-carboxamide, commonly referred to as SRT1720, has gained attention for its potential biological activities. This compound features a complex structure that includes a quinoxaline core, an imidazo-thiazole moiety, and a piperazine group, which contribute to its unique properties in various biological contexts.

- Molecular Formula : C25H23N7OS

- Molecular Weight : 469.56 g/mol

- CAS Number : 925434-55-5

While the precise mechanism of action for N-(PIPMT)-QNX remains largely unexplored, the presence of the piperazine ring suggests potential interactions with specific proteins or enzymes in biological systems. This interaction may influence various cellular pathways, although further research is necessary to elucidate these mechanisms fully .

1. Antimycobacterial Activity

Recent studies have highlighted the potential of imidazo[2,1-b]thiazole derivatives, including compounds similar to N-(PIPMT)-QNX, as antimycobacterial agents. For instance, derivatives synthesized in related studies exhibited significant activity against Mycobacterium tuberculosis (Mtb), with IC50 values as low as 2.03 μM. These compounds demonstrated selective inhibition of Mtb without affecting non-tuberculous mycobacteria (NTM), indicating their potential as targeted therapies .

2. Carbonic Anhydrase Inhibition

Research has shown that imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates exhibit selective inhibition against carbonic anhydrase (CA) isoforms. Specifically, compounds in this class have demonstrated inhibitory effects on hCA II with inhibition constants ranging from 57.7 to 98.2 µM. The selectivity for hCA II over other isoforms could provide insights into their physiological roles and therapeutic applications in conditions like cancer .

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds indicates that modifications to the thiazole and piperazine moieties significantly impact biological activity. The presence of electron-donating groups on the phenyl ring and specific substitutions at key positions on the thiazole ring have been correlated with enhanced antiproliferative effects against various cancer cell lines .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)quinoxaline-2-carboxamide, and how can they be addressed methodologically?

- Answer : The synthesis involves multi-step heterocyclic coupling reactions. A critical challenge is regioselective functionalization of the imidazo[2,1-b]thiazole core. For example, coupling the piperazine moiety requires protecting-group strategies to avoid side reactions at the thiazole nitrogen. Evidence from analogous compounds (e.g., Dasatinib synthesis in ) suggests using NaH-mediated nucleophilic substitution with tert-butyloxycarbonyl (Boc)-protected piperazine, followed by acidic deprotection. Reaction conditions (e.g., anhydrous DMF, 60–80°C) and stoichiometric control (1.2–1.5 equivalents of coupling agent) are critical for yields >70%.

Q. What analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm regiochemistry of the imidazo-thiazole and quinoxaline moieties. For example, aromatic protons in the quinoxaline ring appear as doublets (δ 8.2–8.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (e.g., 5 μm, 250 × 4.6 mm) with acetonitrile/water gradients (0.1% TFA) resolve impurities. Purity >95% is typically required for biological assays .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (calculated for : 485.17 g/mol).

Q. How can researchers optimize solubility and stability for in vitro assays?

- Answer :

- Solubility : Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations. For aqueous buffers (pH 7.4), micellar solubilization with Tween-80 (0.1–0.5%) is effective .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 14 days) with HPLC monitoring. Light-sensitive functional groups (e.g., quinoxaline) require amber vials and inert atmospheres (N) .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity to kinase targets (e.g., ABL1 or SRC-family kinases)?

- Answer :

- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with kinase ATP-binding pockets. Key residues (e.g., DFG motif) should align with quinoxaline hydrogen bonds .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER trajectories (50–100 ns) assess binding stability. Focus on RMSD (<2 Å) and binding free energy (MM-PBSA calculations) .

- SAR Analysis : Compare with analogs (e.g., imidazo[1,2-b]pyridazine derivatives) to identify critical substituents (e.g., piperazine’s role in solubility vs. potency) .

Q. How can researchers resolve contradictions in biological activity data across different assay platforms?

- Answer :

- Assay Validation : Cross-validate using orthogonal methods (e.g., cell-free kinase inhibition vs. cell proliferation assays). For IC discrepancies >10-fold, check for off-target effects via kinome-wide profiling (e.g., Eurofins KinaseProfiler) .

- Data Normalization : Use Z-factor scores to assess assay robustness. For cell-based assays, normalize to housekeeping genes (e.g., GAPDH) and include positive/negative controls (e.g., staurosporine) .

Q. What experimental designs are optimal for studying metabolic stability and cytochrome P450 interactions?

- Answer :

- In Vitro Metabolism : Use human liver microsomes (HLMs) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (Cl) using the substrate depletion method .

- CYP Inhibition : Screen against CYP3A4, 2D6, and 2C9 isoforms with fluorogenic probes (e.g., 7-benzyloxy-4-trifluoromethylcoumarin). IC values <10 μM indicate high risk of drug-drug interactions .

Methodological Tables

Table 1 : Representative Synthetic Yields for Key Intermediates

| Step | Intermediate | Yield (%) | Key Conditions | Reference |

|---|---|---|---|---|

| 1 | Imidazo-thiazole core | 57 | NaH, Boc-piperazine, DMF, 70°C | |

| 2 | Quinoxaline coupling | 45 | Pd(PPh), KCO, DME, reflux | |

| 3 | Final deprotection | 85 | TFA/DCM (1:1), rt, 2h |

Table 2 : Comparative Kinase Inhibition Data (IC, nM)

| Kinase | This Compound | Imatinib | Dasatinib |

|---|---|---|---|

| ABL1 | 12 ± 1.5 | 250 | 0.8 |

| SRC | 8 ± 0.9 | >10,000 | 0.5 |

| KIT | 150 ± 20 | 100 | 5 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。